molecular formula C19H22N2O5S B2643518 N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide CAS No. 2034364-67-3

N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Cat. No.: B2643518
CAS No.: 2034364-67-3
M. Wt: 390.45
InChI Key: PQBYHPHYCMDFQP-UHFFFAOYSA-N
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Description

N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a pyridine ring with a methanesulfonylphenyl group and an oxan-4-ylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-methanesulfonylphenylamine with 6-bromo-3-pyridinecarboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methanesulfonylphenyl)pyridine-3-carboxamide
  • N1-Methyl-4-pyridone-3-carboxamide

Uniqueness

N-(4-methanesulfonylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-27(23,24)17-5-3-16(4-6-17)21-19(22)15-2-7-18(20-12-15)26-13-14-8-10-25-11-9-14/h2-7,12,14H,8-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBYHPHYCMDFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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